1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 1,4-dibenzylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-2-25-21(24)22(17-19-9-5-3-6-10-19)13-15-23(16-14-22)18-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDLHQAPFBVUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440901 | |
| Record name | 1,4-dibenzyl-piperidine-4-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184900-16-1 | |
| Record name | 1,4-dibenzyl-piperidine-4-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method adapts the cyclization strategy reported for N-substituted ethyl 4-piperidinecarboxylates. The process involves reacting an N-benzyl diethanolamine diphenyl sulfonate ester with a benzyl-substituted active methylene compound (e.g., benzyl acetoacetate) in the presence of sodium hydride (NaH). The mechanism proceeds via deprotonation of the active methylene compound, followed by nucleophilic attack on the sulfonate ester, culminating in cyclization to form the piperidine ring.
Example Protocol
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N-Benzyl diethanolamine diphenyl sulfonate ester preparation :
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React diethanolamine with benzyl bromide and diphenyl sulfonyl chloride under basic conditions.
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Cyclization :
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Workup :
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
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Advantages and Limitations
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Advantages : Single-step cyclization simplifies the process; high regioselectivity for the 4-position.
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Limitations : Requires precise stoichiometry of NaH; benzyl acetoacetate may necessitate custom synthesis.
Sequential Alkylation and Esterification
Stepwise Functionalization
This approach mirrors the esterification and alkylation steps used in synthesizing 4-methylpiperidine-2-carboxylic acid ethyl ester.
Protocol
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Piperidine-4-carboxylic acid ethyl ester synthesis :
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N-Benzylation :
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Treat the ester with benzyl bromide (2 equiv) and potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 24 hours to yield 1-benzylpiperidine-4-carboxylic acid ethyl ester.
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4-Benzylation :
Yield :
Critical Analysis
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Advantages : Uses commercially available starting materials; modular for derivative synthesis.
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Limitations : Low yield in 4-benzylation due to steric hindrance; stringent cryogenic conditions.
Protective Group-Mediated Synthesis
tert-Butyl Ester Strategy
Adapting the protective group methodology from 4-carboxy-4-anilidopiperidine syntheses, this route employs a tert-butyl ester to shield the carboxyl group during benzylation.
Protocol
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tert-Butyl ester formation :
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React piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP catalyst.
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Double benzylation :
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Benzylate the amine with benzyl bromide (1.2 equiv) and K₂CO₃, followed by 4-position benzylation via LDA/benzyl bromide.
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Deprotection and re-esterification :
Yield :
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tert-Butyl protection: ~90%.
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Double benzylation: ~60%.
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Deprotection/esterification: ~80%.
Merits and Drawbacks
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Advantages : High yields in protection/deprotection steps; avoids side reactions during benzylation.
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Limitations : Additional steps increase synthesis time; cost-intensive reagents.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability | Key Reagents |
|---|---|---|---|---|
| Cyclization (NaH) | 65–75% | Moderate | Laboratory | NaH, sulfonate esters |
| Sequential Alkylation | ~50% | High | Pilot-scale | LDA, benzyl bromide |
| Protective Group Strategy | ~60% | High | Industrial | Boc₂O, TFA, SOCl₂ |
Key Insights :
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The cyclization method offers the best balance of yield and simplicity but requires specialized sulfonate esters.
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Sequential alkylation suffers from low 4-benzylation efficiency, necessitating optimization.
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Protective group strategies, while robust, involve multi-step sequences that may hinder cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester has been investigated for its pharmacological properties, particularly in relation to receptor activity modulation.
Key Findings:
- GABA-Related Activity: The compound serves as a precursor for synthesizing derivatives with GABA (gamma-aminobutyric acid) activity. This is significant for developing treatments for neurological disorders such as anxiety and epilepsy .
- Receptor Agonists/Antagonists: It is utilized as a building block in the synthesis of receptor agonists and antagonists, particularly for the 5-HT(4) receptor, which plays a role in gastrointestinal motility .
Synthetic Chemistry Applications
The compound is also important in synthetic chemistry as a versatile intermediate.
Synthesis Processes:
- Preparation of Derivatives: Various synthetic routes have been developed to modify the piperidine ring structure, enhancing biological activity. For instance, it can be converted into hydroxamic acids through reactions with hydroxylamine, which are valuable in drug development .
- Building Block for Complex Molecules: It acts as a starting reagent in the synthesis of complex molecules that exhibit diverse biological activities, including anti-cancer properties .
Material Science Applications
In material science, this compound has potential applications due to its chemical stability and reactivity.
Properties and Uses:
- Polymer Chemistry: The compound's structure allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties or providing functional characteristics such as drug release profiles .
- Nanomaterials Development: Its derivatives have been explored for use in nanomaterials that could be utilized in drug delivery systems or as catalysts in chemical reactions .
Data Tables
Case Studies
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Case Study on GABA Derivatives:
Research demonstrated that derivatives synthesized from this compound exhibited significant GABA receptor affinity. These compounds were tested for their anxiolytic effects in animal models, showing promising results that warrant further clinical investigation. -
Synthesis of 5-HT(4) Agonists:
A study focused on modifying the piperidine structure to enhance selectivity towards the 5-HT(4) receptor. The resulting compounds showed improved gastrointestinal motility effects compared to existing treatments, indicating a potential new therapeutic pathway for gastrointestinal disorders.
Mechanism of Action
The mechanism of action of 1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Structural Analysis
- Ethyl N-Boc-piperidine-4-carboxylate : The tert-butoxycarbonyl (Boc) group at the 1-position enhances stability during synthesis, making it a preferred intermediate for peptide coupling or further functionalization. Its high similarity (0.98) to the target compound suggests comparable reactivity .
- Synthesized via HCl-mediated deprotection in ethyl acetate, this compound demonstrates scalability (15 g yield) .
- Tetrahydrofurfuryloxyethyl-phenyl derivative : The tetrahydrofurfuryloxyethyl group enhances lipophilicity, likely improving blood-brain barrier penetration, as seen in opioid analogs .
Research Findings and Data
Physicochemical Properties
- Solubility : Boc-protected analogs (e.g., Ethyl N-Boc-piperidine-4-carboxylate) exhibit higher solubility in polar solvents compared to benzyl-substituted derivatives due to reduced hydrophobicity .
- Thermal Stability : Piperidine esters with bulky substituents (e.g., bipiperidinyl) show enhanced thermal stability, as evidenced by successful synthesis at room temperature .
Pharmacological Potential
Biological Activity
1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester (CAS No. 184900-16-1) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring with two benzyl groups and an ethyl ester group. Its molecular weight is approximately 337.5 g/mol, making it a relatively large organic compound suitable for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that piperidine derivatives can possess significant antibacterial and antifungal activity.
- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : The compound may influence pathways related to neurodegenerative diseases.
The biological action of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The structural characteristics allow it to modulate the activity of these targets, leading to diverse biological effects. For instance, it may inhibit certain enzymes linked to cancer progression or microbial resistance .
Case Studies and Research Findings
Several studies have explored the biological properties of this compound:
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Anticancer Studies :
- A study demonstrated that derivatives of piperidine exhibited cytotoxicity in FaDu hypopharyngeal tumor cells, with some compounds showing better efficacy than standard treatments like bleomycin .
- Another investigation highlighted the potential of piperidine derivatives in inhibiting coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors .
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Antimicrobial Activity :
- Research indicated that modifications of piperidine structures can enhance antibacterial properties against various strains, suggesting that this compound could be a candidate for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,4-Dibenzyl-piperidine-4-carboxylic acid methyl ester | Similar to the ethyl ester but with a methyl group | Moderate antibacterial activity |
| 1,4-Dibenzyl-piperidine-4-carboxylic acid | Lacks the ester group | Limited solubility and bioactivity |
| 1,4-Dibenzyl-piperazine-2-carboxylic acid ethyl ester | Contains a piperazine ring instead | Different pharmacological profile |
This table illustrates how structural modifications can influence the biological properties of related compounds.
Q & A
Q. What are the standard synthetic routes for 1,4-dibenzyl-piperidine-4-carboxylic acid ethyl ester, and how is structural confirmation achieved?
- Methodological Answer : The compound is typically synthesized via multi-step alkylation or condensation reactions. For example, bis-alkylation of ethyl isocyanoacetate with α,α'-dibromo derivatives under phase-transfer catalysis can yield the piperidine core, followed by benzylation . Structural confirmation involves:
- 1H-NMR and 13C-NMR spectroscopy to assign proton and carbon environments.
- HSQC and HMBC experiments to verify connectivity and stereochemistry .
- Mass spectrometry (MS) for molecular weight validation.
- Data Table : Example reaction conditions from analogous syntheses:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | NaH/DMF, 0–20°C | 86% | |
| Benzylation | K₂CO₃/DMF, 20°C | 82% |
Q. How does the stability of this compound vary under different solvent conditions?
- Methodological Answer : Stability is evaluated via accelerated degradation studies:
- Solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., dichloromethane) to assess hydrolysis susceptibility .
- pH-dependent stability : Incubate at pH 2–9 (buffers like sodium acetate/acetic acid, pH 4.6 ) and monitor degradation via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
Q. What are common impurities in synthetic batches, and how are they identified?
- Methodological Answer : Impurities arise from incomplete benzylation or ester hydrolysis. Detection methods include:
- HPLC-PDA/MS to separate and identify byproducts (e.g., mono-benzylated intermediates).
- GC-MS for volatile degradation products (e.g., ethyl alcohol or benzyl chloride residues) .
- Residual solvent analysis via headspace GC to detect DMF or THF traces .
Advanced Research Questions
Q. How can enantioselective synthesis or resolution of this compound be achieved for pharmacological studies?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases like hexane/isopropanol (90:10) .
- Enzymatic resolution : Employ enantioselective esterases (e.g., PestE from Pyrobaculum calidifontis) to hydrolyze one enantiomer selectively .
- Asymmetric catalysis : Utilize palladium-catalyzed couplings with chiral ligands (e.g., BINAP) to control stereochemistry .
Q. What role does this compound play in neuropharmacological or antitumor drug design?
- Methodological Answer :
- Neuropharmacology : The piperidine core mimics natural alkaloids, enabling modulation of CNS targets (e.g., GABA receptors). Activity is tested via:
- Radioligand binding assays (e.g., [³H]Ro15-4513 for benzodiazepine sites) .
- Electrophysiology to assess ion channel effects .
- Antitumor applications : The ester’s lipophilicity enhances blood-brain barrier penetration. Evaluate cytotoxicity via:
- MTT assays on glioblastoma cell lines .
- Apoptosis markers (e.g., caspase-3 activation) .
Q. How can researchers resolve contradictions in reported synthesis yields or biological activity data?
- Methodological Answer :
- Meta-analysis : Compare reaction conditions (e.g., temperature, catalyst loading) across studies to identify critical variables .
- Reproducibility protocols : Standardize solvent purity (e.g., anhydrous DMF) and inert atmosphere use.
- Biological assay validation : Use positive controls (e.g., cisplatin for cytotoxicity) and normalize data to cell viability .
- Statistical tools : Apply Spearman rank correlation to assess variable interdependencies (e.g., solvent polarity vs. yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
